molecular formula C19H22FNO2 B2989713 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1171166-24-7

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2989713
CAS No.: 1171166-24-7
M. Wt: 315.388
InChI Key: UDRLZRVNFSDSAC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, a fluorophenoxy group, and an ethyl linkage to the benzamide core. It is used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it could influence pathways involving free radical reactions, nucleophilic substitutions, and oxidations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity at the benzylic position could be influenced by the presence of certain catalysts or inhibitors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide
  • tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate
  • 4-tert-butyl-N-(2,6-diethylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the fluorophenoxy group enhances its reactivity and potential biological activity .

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLZRVNFSDSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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